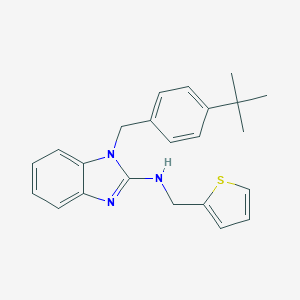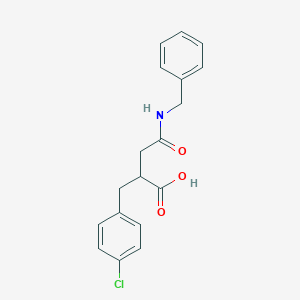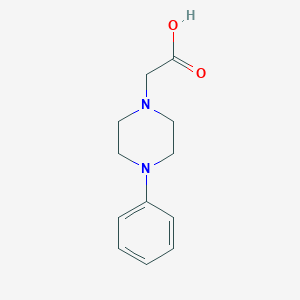
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-propyl-1,2,3,4-tetrahydro-3-quinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-propyl-1,2,3,4-tetrahydro-3-quinolinyl)acetamide, commonly referred to as DPQA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPQA belongs to the class of quinoline-based compounds and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Wirkmechanismus
The mechanism of action of DPQA is not fully understood. However, research has shown that DPQA inhibits the activity of various enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. DPQA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DPQA has also been shown to inhibit the activity of proteases, enzymes that are involved in the replication of viruses.
Biochemische Und Physiologische Effekte
DPQA has been shown to have various biochemical and physiological effects. DPQA has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DPQA has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. DPQA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DPQA has also been shown to inhibit the activity of proteases, enzymes that are involved in the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
DPQA has several advantages for lab experiments. DPQA is a synthetic compound that can be easily synthesized in the lab. DPQA has been extensively studied for its potential therapeutic applications. DPQA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, DPQA also has some limitations for lab experiments. DPQA has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of DPQA. One future direction is to study the pharmacokinetics and toxicity of DPQA in vivo. Another future direction is to study the potential therapeutic applications of DPQA in various diseases such as cancer and viral infections. Finally, future research could focus on the synthesis of analogs of DPQA to improve its therapeutic properties.
Synthesemethoden
The synthesis of DPQA involves a multi-step process that starts with the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. The 2,4-dichlorophenolate is then reacted with ethyl chloroacetate to form 2-(2,4-dichlorophenoxy)acetate. The 2-(2,4-dichlorophenoxy)acetate is then reacted with propylamine to form 2-(2,4-dichlorophenoxy)-N-propylacetamide. Finally, the N-propylacetamide is reacted with 8-hydroxyquinoline to form DPQA.
Wissenschaftliche Forschungsanwendungen
DPQA has been extensively studied for its potential therapeutic applications. Research has shown that DPQA has anti-inflammatory, anti-cancer, and anti-viral properties. DPQA has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DPQA has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
Produktname |
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-propyl-1,2,3,4-tetrahydro-3-quinolinyl)acetamide |
|---|---|
Molekularformel |
C20H20Cl2N2O3 |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-propyl-2,3-dihydro-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-5-16-19(20(26)13-6-3-4-7-15(13)23-16)24-18(25)11-27-17-9-8-12(21)10-14(17)22/h3-4,6-10,16,19,23H,2,5,11H2,1H3,(H,24,25) |
InChI-Schlüssel |
IBNDZGBMRUKYNY-UHFFFAOYSA-N |
SMILES |
CCCC1C(C(=O)C2=CC=CC=C2N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCCC1C(C(=O)C2=CC=CC=C2N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)




amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226797.png)